molecular formula C20H24N2O3S2 B2910008 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide CAS No. 1207003-84-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide

Cat. No.: B2910008
CAS No.: 1207003-84-6
M. Wt: 404.54
InChI Key: QFSFTVFFURFWEP-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide is a chemical compound offered for research purposes. While specific studies on this exact molecule are limited, its core structure is based on a 1,2,3,4-tetrahydroquinoline scaffold that is recognized in medicinal chemistry research, particularly in the development of potential anticancer agents . Structurally related compounds featuring the 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline moiety have been investigated as potent and selective inhibitors of Class I Histone Deacetylases (HDACs) . HDACs are a family of enzymes that play a critical role in epigenetic regulation, and their inhibition can lead to the reactivation of silenced tumor suppressor genes, induce cell cycle arrest, and promote apoptosis (programmed cell death) in cancer cells . Furthermore, tetrahydroquinoline-based molecular frameworks are being explored in the design of bifunctional compounds, such as PROTACs (Proteolysis Targeting Chimeras), for the targeted degradation of disease-relevant proteins like cyclin-dependent kinases (CDKs) via the ubiquitin-proteasome pathway . This suggests potential research applications for this compound in targeted protein degradation strategies. The benzamide group is a common pharmacophore found in compounds that modulate various biological targets. This product is intended for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-ethylsulfanyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-3-26-19-10-6-5-9-17(19)20(23)21-16-11-12-18-15(14-16)8-7-13-22(18)27(24,25)4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFTVFFURFWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide typically involves multi-step organic reactions:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylthio Group: The ethylthio group is typically introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes involving quinoline derivatives.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The ethylsulfonyl and ethylthio groups could play roles in binding to the active sites of proteins or altering the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

NOS Inhibition

The compound in (N-(1-(2-(methylamino)ethyl)-THQ-6-yl)thiophene-2-carboximidamide) exhibits >100-fold selectivity for nNOS over eNOS, with an IC₅₀ of 12 nM for nNOS. In contrast, the target compound’s ethylsulfonyl group may reduce interaction with the NOS heme cofactor, as sulfonates are less likely to coordinate metal ions compared to amine-containing side chains .

Physicochemical Data

Property Target Compound 4-Chloro-N-(1-(thiophen-2-ylsulfonyl)-THQ-6-yl)benzamide N-[1-(4-Methoxybenzenesulfonyl)-THQ-6-yl]thiophene-2-carboxamide
Molecular Weight 453.6 432.9 428.5
Key Functional Groups Ethylsulfonyl, Ethylthio Thiophen-2-ylsulfonyl, 4-Chlorobenzamide 4-Methoxybenzenesulfonyl, Thiophene-2-carboxamide
HPLC Purity (Typical) Not reported >95% (similar analogs) >95% (similar analogs)

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinoline core linked to an ethylsulfonyl group and an ethylthio-substituted benzamide. Its molecular formula is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2} with a molecular weight of approximately 426.6 g/mol. The presence of multiple functional groups allows for diverse interactions within biological systems.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit lysyl oxidase, an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. This inhibition may have therapeutic implications in conditions such as fibrosis and cancer metastasis .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : There are indications that it may also exhibit anti-inflammatory activity, which could be beneficial in various inflammatory diseases.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Inhibition of Lysyl Oxidase :
    • In vitro assays demonstrated that the compound effectively inhibits lysyl oxidase activity with an IC50 value indicating significant potency. This suggests its potential role in modulating extracellular matrix remodeling.
  • Antimicrobial Testing :
    • The compound was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Anti-inflammatory Assays :
    • Inflammatory responses were assessed using cell lines treated with pro-inflammatory cytokines. The compound reduced the production of inflammatory markers significantly compared to controls.

Comparative Analysis

To better understand its biological activity, this compound can be compared with other related compounds:

Compound NameStructural FeaturesUnique Aspects
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamideMethylsulfonyl groupVariation in sulfonic group affects reactivity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-(phenyl)benzamidePhenyl groupChanges in aromatic character influence biological activity
N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(ethylthio)benzamideEthylthio groupDiffering sulfur functional groups alter chemical properties

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